

Physical properties of "4-Methyltetrahydro-2H-pyran-4-OL"

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Compound of Interest

Compound Name: 4-Methyltetrahydro-2H-pyran-4-OL

Cat. No.: B1313568

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An In-depth Technical Guide on the Physical Properties of **4-Methyltetrahydro-2H-pyran-4-ol**

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the known physical and chemical properties of **4-Methyltetrahydro-2H-pyran-4-ol**, a heterocyclic organic compound. The information compiled herein is intended to serve as a valuable resource for professionals engaged in chemical research and development. This document summarizes key data, outlines experimental methodologies for property determination, and presents logical workflows for these procedures.

Chemical Identity and General Information

4-Methyltetrahydro-2H-pyran-4-ol is a derivative of tetrahydropyran. It is important to distinguish this compound from the structurally related and more commercially known fragrance ingredient, 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol (often referred to as Florol®). This guide is exclusively focused on the physical properties of **4-Methyltetrahydro-2H-pyran-4-ol**.

Table 1: General Information for **4-Methyltetrahydro-2H-pyran-4-ol**

Identifier	Value
Chemical Name	4-Methyltetrahydro-2H-pyran-4-ol
CAS Number	7525-64-6[1]
Molecular Formula	C ₆ H ₁₂ O ₂ [1]
Molecular Weight	116.16 g/mol [1]
Physical Form	Colorless to Yellow Solid[1]
Storage Conditions	Refrigerator (2-8°C), sealed in a dry environment[2]

Physical Properties

The experimental data for several key physical properties of **4-Methyltetrahydro-2H-pyran-4-ol** are not widely available in published literature. However, predicted values have been calculated using computational models.

Table 2: Physical Properties of **4-Methyltetrahydro-2H-pyran-4-ol**

Property	Value	Notes
Melting Point	Data not available	
Boiling Point	197.1 ± 8.0 °C at 760 mmHg	Predicted
Density	Data not available	
Flash Point	82.3 ± 12.7 °C	Predicted
Solubility	Data not available	

Spectroscopic Data

The structural confirmation of **4-Methyltetrahydro-2H-pyran-4-ol** can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR data is presented below.

Table 3: ^1H NMR Spectroscopic Data for **4-Methyltetrahydro-2H-pyran-4-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.82-3.73	m	2H	-OCH ₂ -
3.73-3.66	m	2H	-OCH ₂ -
1.74-1.64	m	3H	Aliphatic CH ₂ , OH
1.54	ddt, J = 13.7, 4.6, 2.1 Hz	2H	Aliphatic CH ₂
1.41	br. s	1H	OH
1.28	s	3H	-CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

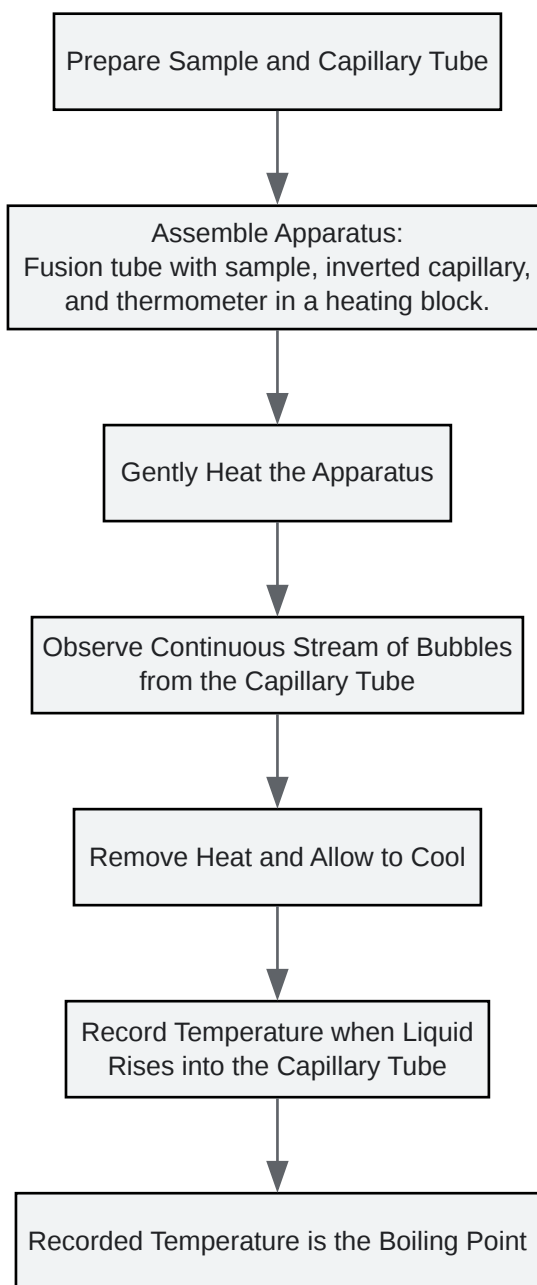
Experimental Protocols

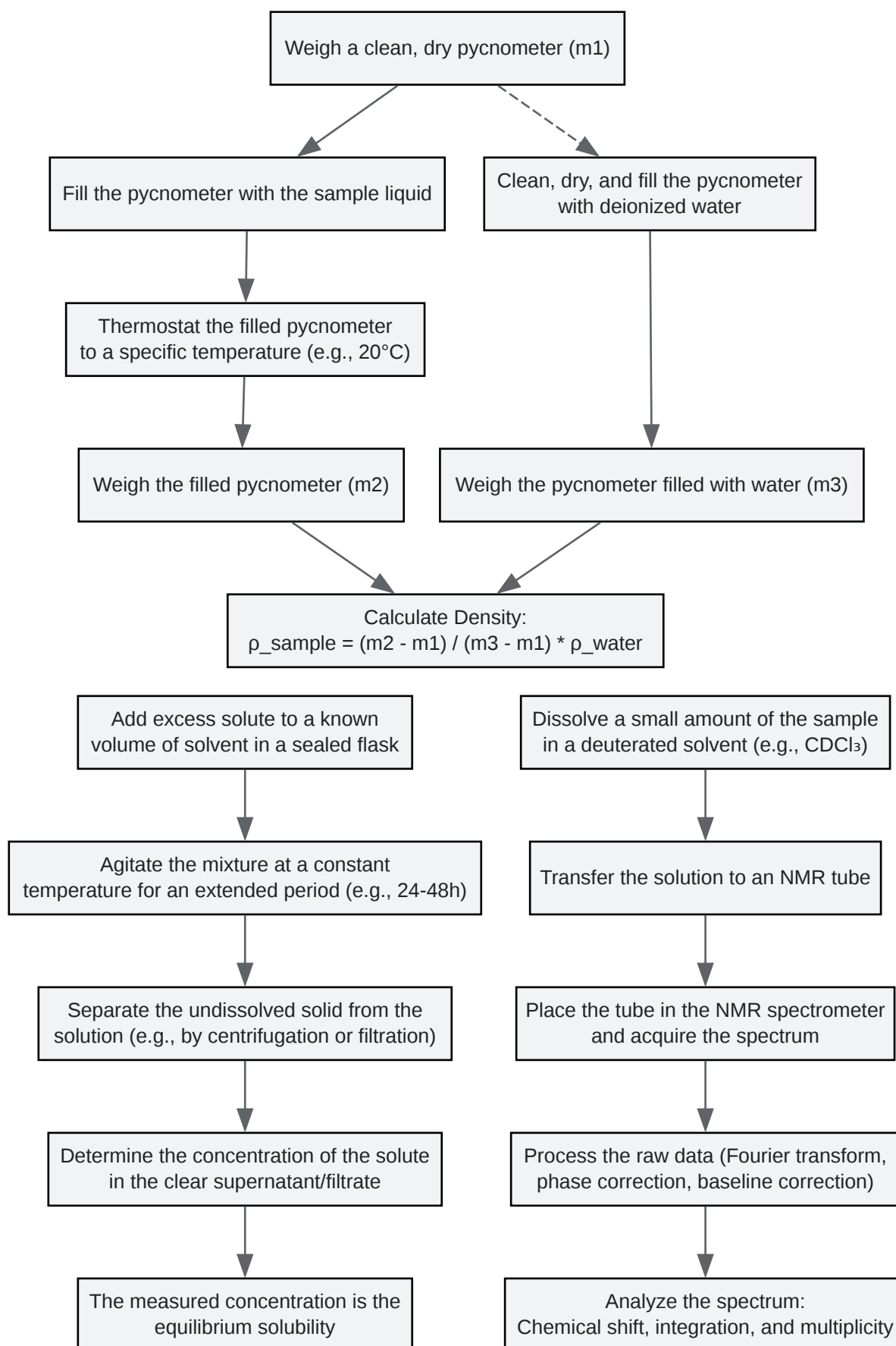
This section details the standard methodologies for determining the key physical properties of organic compounds like **4-Methyltetrahydro-2H-pyran-4-ol**.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of a liquid sample.

Workflow for Boiling Point Determination





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References

- 1. 4-Methyltetrahydro-2H-pyran-4-ol | 7525-64-6 [sigmaaldrich.com]
- 2. 7525-64-6|4-Methyltetrahydro-2H-pyran-4-ol|BLD Pharm [bldpharm.com]
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